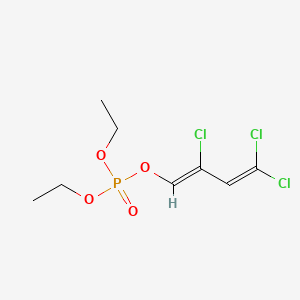
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is a chemical compound with the molecular formula C8H12Cl3O4P and a molecular weight of 309.51 g/mol . It is known for its unique structure, which includes a phosphate group attached to a trichlorobutadiene moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate typically involves the reaction of diethyl phosphite with 2,4,4-trichlorobutadiene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichlorobutadiene moiety can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phosphates and substituted derivatives, which have applications in different fields .
Scientific Research Applications
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The trichlorobutadiene moiety can interact with cellular membranes and proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-dichlorobuta-1,3-dienyl phosphate
- Diethyl 2,4,4-trichlorobutyl phosphate
- Diethyl 2,4,4-trichlorobut-2-enyl phosphate
Uniqueness
Diethyl 2,4,4-trichlorobuta-1,3-dienyl phosphate is unique due to its specific trichlorobutadiene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specialized applications .
Properties
CAS No. |
67910-49-0 |
|---|---|
Molecular Formula |
C8H12Cl3O4P |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
diethyl [(1Z)-2,4,4-trichlorobuta-1,3-dienyl] phosphate |
InChI |
InChI=1S/C8H12Cl3O4P/c1-3-13-16(12,14-4-2)15-6-7(9)5-8(10)11/h5-6H,3-4H2,1-2H3/b7-6- |
InChI Key |
OBOWFNLWGVYPDT-SREVYHEPSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O/C=C(/C=C(Cl)Cl)\Cl |
Canonical SMILES |
CCOP(=O)(OCC)OC=C(C=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















